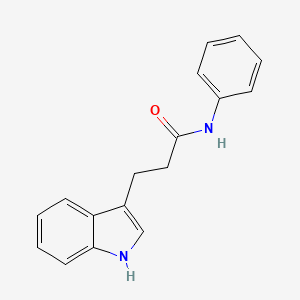![molecular formula C25H28N4O4 B12180406 4-[4-(1H-indol-3-ylcarbonyl)piperazin-1-yl]-N-(2-methoxybenzyl)-4-oxobutanamide](/img/structure/B12180406.png)
4-[4-(1H-indol-3-ylcarbonyl)piperazin-1-yl]-N-(2-methoxybenzyl)-4-oxobutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[4-(1H-indol-3-ylcarbonyl)piperazin-1-yl]-N-(2-methoxybenzyl)-4-oxobutanamide is a complex organic compound that features an indole moiety, a piperazine ring, and a methoxybenzyl group. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(1H-indol-3-ylcarbonyl)piperazin-1-yl]-N-(2-methoxybenzyl)-4-oxobutanamide typically involves multiple steps, starting with the preparation of the indole derivative. The indole nucleus is often synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.
The next step involves the formation of the piperazine ring, which can be achieved through the reaction of ethylenediamine with dihaloalkanes. The piperazine derivative is then coupled with the indole derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors for the Fischer indole synthesis and the coupling reactions, as well as the use of more efficient catalysts and reagents.
化学反応の分析
Types of Reactions
4-[4-(1H-indol-3-ylcarbonyl)piperazin-1-yl]-N-(2-methoxybenzyl)-4-oxobutanamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Indole-2,3-dione derivatives.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
4-[4-(1H-indol-3-ylcarbonyl)piperazin-1-yl]-N-(2-methoxybenzyl)-4-oxobutanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe to investigate cellular processes.
Medicine: Investigated for its potential therapeutic effects, including antiviral, anticancer, and anti-inflammatory activities.
Industry: Used in the development of new materials with specific properties.
作用機序
The mechanism of action of 4-[4-(1H-indol-3-ylcarbonyl)piperazin-1-yl]-N-(2-methoxybenzyl)-4-oxobutanamide involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The piperazine ring can enhance the compound’s binding affinity and selectivity. The methoxybenzyl group can influence the compound’s pharmacokinetic properties, such as its solubility and stability.
類似化合物との比較
Similar Compounds
- 4-[4-(1H-indol-3-ylcarbonyl)piperazin-1-yl]-N-(2-chlorobenzyl)-4-oxobutanamide
- 4-[4-(1H-indol-3-ylcarbonyl)piperazin-1-yl]-N-(2-fluorobenzyl)-4-oxobutanamide
- 4-[4-(1H-indol-3-ylcarbonyl)piperazin-1-yl]-N-(2-nitrobenzyl)-4-oxobutanamide
Uniqueness
4-[4-(1H-indol-3-ylcarbonyl)piperazin-1-yl]-N-(2-methoxybenzyl)-4-oxobutanamide is unique due to the presence of the methoxy group, which can significantly influence its biological activity and pharmacokinetic properties. The combination of the indole moiety, piperazine ring, and methoxybenzyl group provides a unique scaffold for the development of new therapeutic agents.
特性
分子式 |
C25H28N4O4 |
|---|---|
分子量 |
448.5 g/mol |
IUPAC名 |
4-[4-(1H-indole-3-carbonyl)piperazin-1-yl]-N-[(2-methoxyphenyl)methyl]-4-oxobutanamide |
InChI |
InChI=1S/C25H28N4O4/c1-33-22-9-5-2-6-18(22)16-27-23(30)10-11-24(31)28-12-14-29(15-13-28)25(32)20-17-26-21-8-4-3-7-19(20)21/h2-9,17,26H,10-16H2,1H3,(H,27,30) |
InChIキー |
XBIHSWFSFVISMJ-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC=C1CNC(=O)CCC(=O)N2CCN(CC2)C(=O)C3=CNC4=CC=CC=C43 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxo-N-(tetrahydrofuran-2-ylmethyl)butanamide](/img/structure/B12180344.png)
![N',N',4,7,7-pentamethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carbohydrazide](/img/structure/B12180353.png)
![N2-(2-methoxyphenyl)-6-[({1-[(oxolan-2-yl)methyl]-1H-1,2,3,4-tetrazol-5-yl}sulfanyl)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B12180357.png)

![1-[(2-Chloro-6-fluorophenyl)methyl]-4-[1-(5-phenyl-1,3,4-oxadiazol-2-yl)ethyl]piperazine](/img/structure/B12180363.png)
![2-oxo-4-(3-oxo-3H-benzo[f]chromen-2-yl)-2H-chromen-7-yl acetate](/img/structure/B12180381.png)
![3-cyclohexyl-1-(4-methoxyphenyl)-7,8-dimethyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B12180395.png)
![1-[(2,5-dimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)acetyl]piperidine-4-carboxamide](/img/structure/B12180398.png)
![2-(4-methoxyphenoxy)-N-{4-[4-(prop-2-en-1-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}acetamide](/img/structure/B12180407.png)
![Ethyl 1-[(6,7-dimethoxy-4-oxo-3,4-dihydroquinazolin-2-yl)methyl]piperidine-4-carboxylate](/img/structure/B12180409.png)
![2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-{1-[3-(dimethylamino)propyl]-1H-benzimidazol-5-yl}acetamide](/img/structure/B12180410.png)
